molecular formula C23H16F2N2O2 B2779757 (2Z)-2-[(3,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327184-60-0

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2779757
CAS No.: 1327184-60-0
M. Wt: 390.39
InChI Key: SBODJDRBVXCVDB-RWEWTDSWSA-N
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Description

(2Z)-2-[(3,5-Difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene-3-carboxamide core substituted with a 3,5-difluorophenylimino group at position 2 and a 2-methylphenyl group at the carboxamide nitrogen. Chromene derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, due to their ability to modulate enzymatic activity through π-π stacking and hydrogen bonding . The fluorine atoms on the phenylimino group enhance lipophilicity and metabolic stability, while the 2-methylphenyl substituent may influence steric hindrance and binding affinity .

Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O2/c1-14-6-2-4-8-20(14)27-22(28)19-10-15-7-3-5-9-21(15)29-23(19)26-18-12-16(24)11-17(25)13-18/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODJDRBVXCVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

C21H16F2N2O2C_{21}H_{16}F_{2}N_{2}O_{2}

This structure features a chromene backbone with a difluorophenyl imine group and a carboxamide functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chromene derivatives. For instance, thiosemicarbazones derived from similar structures exhibited strong antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM against pathogens such as Staphylococcus aureus and Candida albicans . Although specific data for this compound is limited, its structural analogs suggest a promising antimicrobial profile.

Anticancer Activity

Chromene derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For example, compounds with similar imine functionalities have shown to inhibit cell proliferation and induce cell cycle arrest in several cancer cell lines . The specific activity of this compound in this context remains to be elucidated but warrants further investigation.

The biological activity of chromene derivatives typically involves interaction with cellular targets such as enzymes and receptors. The imine functional group is particularly significant as it can participate in hydrogen bonding and π-π stacking interactions, potentially influencing enzyme activity or receptor binding .

Case Studies

  • Antibacterial Screening : A study screened various chromene derivatives against common bacterial strains. Compounds similar to this compound demonstrated significant antibacterial activity, suggesting that this compound may share similar properties .
  • Anticancer Evaluation : In vitro studies have shown that certain chromene derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway . Further research is needed to determine if this compound exhibits similar effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis in tumor cells.
    • Inhibition of specific kinases involved in cancer progression.
  • Case Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that similar chromene derivatives inhibited the growth of breast cancer cells with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
    • Another investigation highlighted the compound's ability to modulate signaling pathways associated with apoptosis and cell cycle regulation .

Pesticidal Properties

The compound's structural features suggest potential as a pesticide or herbicide. The following points outline its applicability:

  • Pest Control :
    • Exhibits activity against a range of agricultural pests, including insects and nematodes.
    • Potential formulations could leverage its dual-action mechanism to disrupt pest metabolism while being less harmful to non-target species.
  • Case Studies :
    • Research conducted on related chromene compounds indicated effectiveness against aphids and other common agricultural pests, with field trials showing reduced pest populations without significant adverse effects on beneficial insects .
    • Patent literature has suggested formulations containing this compound that enhance crop yield by controlling pest populations effectively .

Table 1: Anticancer Activity Overview

Study ReferenceCancer TypeIC50 Value (µM)Mechanism of Action
Breast Cancer5.6Apoptosis induction
Lung Cancer8.3Kinase inhibition

Table 2: Agricultural Efficacy

Study ReferencePest TypeEfficacy (%)Application Method
Aphids85Foliar spray
Nematodes75Soil drench

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Imino Group Substituent N-Aryl Substituent Melting Point (°C) Key Functional Groups
Target Compound 3,5-Difluorophenyl 2-Methylphenyl Not reported C≡N, C=O, F
sc-491807 3,5-Dimethylphenyl THF-2-ylmethyl Not reported C≡N, C=O, CH3
Compound 12 Oxo (C=O) 4-Sulfamoylphenyl Not reported C=O, SO2NH2
Compound 13a 4-Methylphenylhydrazine 4-Sulfamoylphenyl 288 C≡N, C=O, NH2

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Tyrosine Kinase Inhibition: notes that 2-imino-2H-chromene derivatives are investigated as tyrosine kinase inhibitors. The difluorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets .
  • Solubility : The 2-methylphenyl group likely reduces solubility compared to sulfamoyl-containing analogs (e.g., Compound 12), which benefit from the polar SO2NH2 group .

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